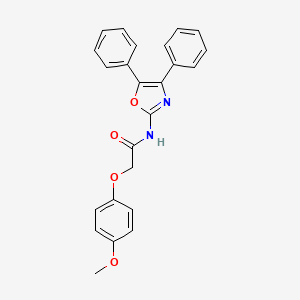
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with diphenyl groups and a methoxyphenoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Substitution with Diphenyl Groups:
Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the coupling of the oxazole derivative with 4-methoxyphenoxyacetic acid or its derivatives using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially leading to the formation of amines or reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can enhance its solubility, stability, and interaction with biological targets compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C24H20N2O4 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-28-19-12-14-20(15-13-19)29-16-21(27)25-24-26-22(17-8-4-2-5-9-17)23(30-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,26,27) |
Clave InChI |
AUAZFTSKQAPXKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11301192.png)
![3-Methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11301193.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11301196.png)
![1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B11301199.png)
![butyl 4-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11301204.png)
![4-(2,4-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11301210.png)
![N-(butan-2-yl)-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11301218.png)
![2-{[5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11301226.png)
![4-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11301227.png)
![2,3-Dimethoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11301240.png)
![4-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B11301248.png)
![5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11301250.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11301256.png)

